![molecular formula C14H16N2O B14343651 N-{[2-(1H-Pyrrol-1-yl)phenyl]methyl}propanamide CAS No. 92508-19-5](/img/structure/B14343651.png)
N-{[2-(1H-Pyrrol-1-yl)phenyl]methyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(1H-Pyrrol-1-yl)phenyl]methyl}propanamide is a compound that features a pyrrole ring attached to a phenyl group, which is further connected to a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(1H-Pyrrol-1-yl)phenyl]methyl}propanamide can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields .
Another method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to give N-alkoxycarbonyl pyrroles. This method provides distinct reactivity in comparison with N-sulfonyl protection .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[2-(1H-Pyrrol-1-yl)phenyl]methyl}propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: N-substitution reactions can be performed using alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.
Wissenschaftliche Forschungsanwendungen
N-{[2-(1H-Pyrrol-1-yl)phenyl]methyl}propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{[2-(1H-Pyrrol-1-yl)phenyl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, pyrrole derivatives have been shown to inhibit dihydrofolate reductase and tyrosine kinases, which are involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetylpyrrole: A compound with a similar pyrrole structure but different functional groups.
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: Another pyrrole derivative with a methyl group attached to the nitrogen atom.
Uniqueness
N-{[2-(1H-Pyrrol-1-yl)phenyl]methyl}propanamide is unique due to its specific combination of a pyrrole ring, phenyl group, and propanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
92508-19-5 |
|---|---|
Molekularformel |
C14H16N2O |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
N-[(2-pyrrol-1-ylphenyl)methyl]propanamide |
InChI |
InChI=1S/C14H16N2O/c1-2-14(17)15-11-12-7-3-4-8-13(12)16-9-5-6-10-16/h3-10H,2,11H2,1H3,(H,15,17) |
InChI-Schlüssel |
OTFSNQXUFDOSDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NCC1=CC=CC=C1N2C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(5S,7S,10S,14R,15R,18R)-7-[(2R,5S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,18-dihydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one](/img/structure/B14343570.png)
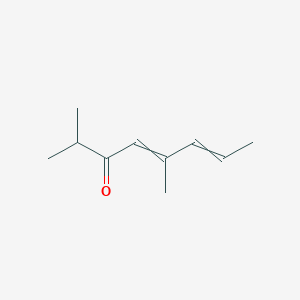
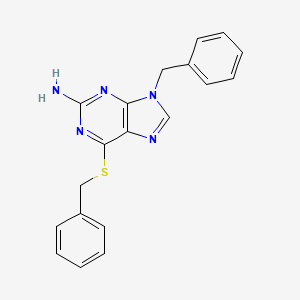
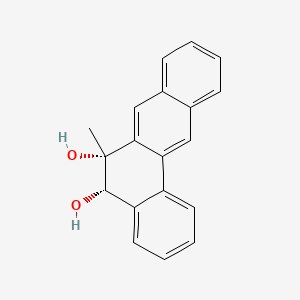
![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
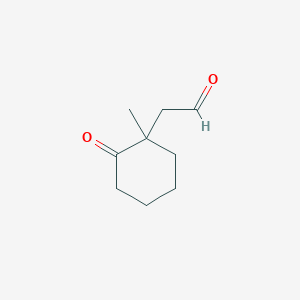
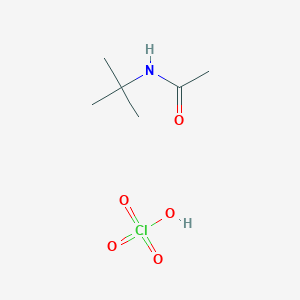
![3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane](/img/structure/B14343603.png)
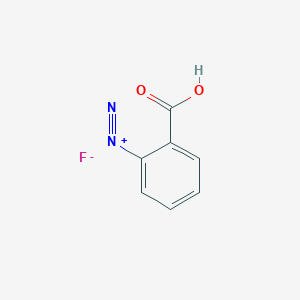
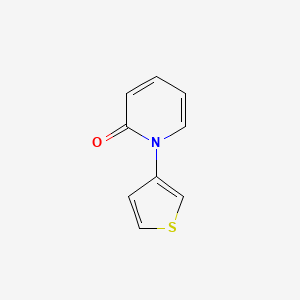
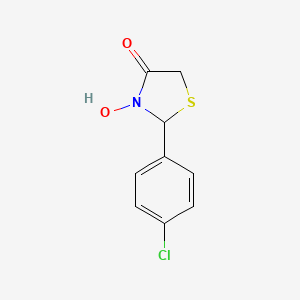
![4-[2-(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol](/img/structure/B14343632.png)
![1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14343638.png)
![2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane](/img/structure/B14343644.png)
